molecular formula C21H20FN3O4 B11045925 (5E)-1-(2-ethoxyphenyl)-5-{1-[(4-fluorobenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(2-ethoxyphenyl)-5-{1-[(4-fluorobenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B11045925
M. Wt: 397.4 g/mol
InChI Key: HQLZCEMTJOELIJ-UHFFFAOYSA-N
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Description

(5E)-1-(2-ethoxyphenyl)-5-{1-[(4-fluorobenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes ethoxyphenyl, fluorobenzyl, and pyrimidine trione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-ethoxyphenyl)-5-{1-[(4-fluorobenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting with the preparation of the ethoxyphenyl and fluorobenzyl intermediates. These intermediates are then reacted with pyrimidine trione under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2-ethoxyphenyl)-5-{1-[(4-fluorobenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

(5E)-1-(2-ethoxyphenyl)-5-{1-[(4-fluorobenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5E)-1-(2-ethoxyphenyl)-5-{1-[(4-fluorobenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, (5E)-1-(2-ethoxyphenyl)-5-{1-[(4-fluorobenzyl)amino]ethylidene}pyrimidine-2,4,6(1H,3H,5H)-trione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

properties

Molecular Formula

C21H20FN3O4

Molecular Weight

397.4 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-5-[N-[(4-fluorophenyl)methyl]-C-methylcarbonimidoyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C21H20FN3O4/c1-3-29-17-7-5-4-6-16(17)25-20(27)18(19(26)24-21(25)28)13(2)23-12-14-8-10-15(22)11-9-14/h4-11,27H,3,12H2,1-2H3,(H,24,26,28)

InChI Key

HQLZCEMTJOELIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C(=NCC3=CC=C(C=C3)F)C)O

Origin of Product

United States

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